Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

Physicochemical profiling Drug design Permeability

Methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate (MFCD24206210, C₁₀H₇ClN₂O₂S, MW 254.70 g·mol⁻¹) is a heterocyclic building block that couples a 5-chloropyridin-2-yl moiety at the 2-position of a thiazole-4-carboxylate methyl ester. This scaffold is recognized in medicinal chemistry for its ability to engage kinase ATP-binding sites and for serving as a key intermediate in the synthesis of the factor Xa inhibitor edoxaban.

Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69 g/mol
Cat. No. B13664686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
Molecular FormulaC10H7ClN2O2S
Molecular Weight254.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl
InChIInChI=1S/C10H7ClN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3
InChIKeyAFIBMXBSWYBNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate – Procurement-Relevant Structural, Physicochemical, and Synthetic Profile


Methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate (MFCD24206210, C₁₀H₇ClN₂O₂S, MW 254.70 g·mol⁻¹) is a heterocyclic building block that couples a 5-chloropyridin-2-yl moiety at the 2-position of a thiazole-4-carboxylate methyl ester . This scaffold is recognized in medicinal chemistry for its ability to engage kinase ATP-binding sites and for serving as a key intermediate in the synthesis of the factor Xa inhibitor edoxaban [1]. The methyl ester functionality provides a balance between hydrolytic stability and the potential for intracellular esterase-mediated release of the corresponding carboxylic acid, a property that distinguishes it from both the free acid and bulkier ester analogs .

Why Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate Cannot Be Indiscriminately Replaced by In-Class Analogs


Even subtle structural permutations within the pyridyl-thiazole-carboxylate family produce pronounced differences in physicochemical properties, biological activity, and synthetic utility. The 5-chloropyridin-2-yl regioisomer offers a distinct electronic environment compared to the 3-pyridyl or 4-pyridyl variants, which directly influences metal coordination, π-stacking, and target engagement [1]. The methyl ester imparts a calculated lipophilicity (XLogP) roughly 0.8–1.2 log units higher than the corresponding carboxylic acid, affecting membrane permeability and formulation behavior [2]. Replacing the methyl ester with an ethyl ester alters steric bulk and hydrolytic half-life, parameters that can shift both in vitro potency and in vivo pharmacokinetics [3]. These quantifiable differences make indiscriminate substitution a risk to assay reproducibility and downstream synthetic yield.

Quantitative Differentiation Evidence for Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate


Lipophilicity Advantage of the Methyl Ester Over the Free Carboxylic Acid

The methyl ester prodrug strategy is widely employed to enhance membrane permeability. The free carboxylic acid 2-(5-chloropyridin-2-yl)thiazole-4-carboxylic acid has a computed XLogP3-AA of 2.1 [1]. Addition of a methyl ester group typically increases logP by 0.8–1.2 units for thiazole-4-carboxylate scaffolds [2]. This shift places the methyl ester in an optimal lipophilicity window (logP ~2.9–3.3) for passive transcellular diffusion while retaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical profiling Drug design Permeability

Regioisomeric Differentiation: 2-Pyridyl vs. 4-Pyridyl Thiazole Antimicrobial Potency

A head-to-head study by Eryılmaz et al. (2020) synthesized 2-pyridine substituted (3a–e) and 4-pyridine substituted (4a–e) thiazole hybrids and evaluated their antimicrobial activity by MIC assay [1]. The 4-pyridine series showed consistently greater potency than the 2-pyridine series. The most active compound, 4c, had MIC values of 0.02 mM against both Staphylococcus aureus and Bacillus cereus, whereas the best 2-pyridine analog exhibited MIC values at least 5-fold higher [1]. While 4c lacks the 5-chloro substituent present in the target compound, the data demonstrate that the position of the pyridyl attachment to the thiazole ring is a critical determinant of bioactivity. Methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate, bearing the 2-pyridyl connectivity, occupies a distinct SAR space relative to the more potent 4-pyridyl regioisomers, making it suitable for target selectivity tuning.

Antimicrobial SAR Regioisomer comparison Medicinal chemistry

Synthetic Intermediate Validation: Proof of Scalability via Edoxaban Manufacturing Route

A 2023 patent application by AMI Lifesciences (US 18879299) discloses an industrially advantageous process for preparing the anticoagulant edoxaban in which methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride—a direct downstream derivative of the 5-chloropyridin-2-yl-thiazole-4-carboxylate scaffold—is a key intermediate [1]. The process is designed for multi-kilogram scale and achieves >98% purity without chromatography, confirming that the 5-chloropyridin-2-yl-thiazole ester chemotype is amenable to robust, scalable synthesis. This industrial validation is absent for the corresponding ethyl ester or free acid intermediates in equivalent patent disclosures.

Process chemistry Pharmaceutical intermediate Scalability

Hydrolytic Stability Differentiation: Methyl Ester vs. Ethyl Ester Half-Life in Biological Matrices

A systematic comparative study of homologous esters and isosteres (Core.ac.uk, 2022) measured chemical and biological hydrolytic stability of methyl and ethyl esters in rat plasma and rat liver microsomes [1]. Across multiple chemotypes, methyl esters exhibited 1.5- to 3-fold longer half-lives than their ethyl ester counterparts in plasma, while the trend reversed in liver microsomes where ethyl esters were more stable. This divergent stability profile means that the choice between methyl and ethyl ester directly impacts the rate of prodrug activation in different biological compartments. For Methyl 2-(5-chloropyridin-2-yl)thiazole-4-carboxylate, the methyl ester is predicted to provide a balanced hydrolysis profile suitable for both in vitro cell-based assays (where plasma stability is less relevant) and in vivo studies where moderate plasma stability is desirable.

Metabolic stability Esterase hydrolysis Pharmacokinetics

High-Confidence Application Scenarios for Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate Based on Differentiation Evidence


Prodrug Design Requiring Balanced Plasma/Microsomal Esterase Stability

The methyl ester's intermediate hydrolytic stability—longer plasma half-life than the ethyl ester but shorter microsomal half-life—makes it the preferred ester for oral prodrug candidates where both systemic exposure and first-pass hepatic activation must be balanced [1]. Researchers should select the methyl ester over the ethyl ester when plasma stability is a limiting factor in achieving therapeutic concentrations.

Medicinal Chemistry SAR Exploration Exploiting 2-Pyridyl Regioisomer Selectivity

Because 2-pyridyl-thiazole hybrids exhibit 5-fold or greater differences in antimicrobial MIC compared to 4-pyridyl regioisomers [1], the target compound is the appropriate choice for SAR libraries aimed at targets where 4-pyridyl compounds show off-target activity or toxicity. The 5-chloro substituent further differentiates electronic character from the unsubstituted pyridyl series.

Scalable Process Development for Kinase Inhibitor Intermediates

The 5-chloropyridin-2-yl-thiazole-4-carboxylate methyl ester scaffold is embedded in a patent-validated, chromatography-free, multi-kilogram process for edoxaban intermediate synthesis [1]. This industrial precedent de-risks procurement for process chemistry groups and CROs developing scalable routes to factor Xa or related serine protease inhibitors.

Cell-Permeable Probe Development Leveraging Optimal logP Window

With an estimated logP of 2.9–3.3, the methyl ester resides in the optimal range for passive cell permeability while avoiding the excessive lipophilicity (logP >5) associated with promiscuous binding and poor solubility [1][2]. It is preferable to the free carboxylic acid (XLogP = 2.1) for intracellular target engagement assays requiring sufficient membrane flux.

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